N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Drug-likeness Lipophilicity Hydrogen Bonding

This furan-3-yl pyrazine acetamide offers medicinal chemistry teams a differentiated starting point for RORγt modulator SAR. Its 3-(trifluoromethyl)phenylacetamide side chain and computed logP of 2.1 distinguish it from sulfonamide, nicotinamide, and thiophene analogs. No public biochemical data exist; researchers should plan primary RORγt screening and broad kinase profiling (KIT, CSF1R, INSR predicted). Procure for hit-to-lead campaigns requiring a novel chemotype within favorable oral drug-like space.

Molecular Formula C18H14F3N3O2
Molecular Weight 361.324
CAS No. 2034395-63-4
Cat. No. B2712112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
CAS2034395-63-4
Molecular FormulaC18H14F3N3O2
Molecular Weight361.324
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-12(8-14)9-16(25)24-10-15-17(23-6-5-22-15)13-4-7-26-11-13/h1-8,11H,9-10H2,(H,24,25)
InChIKeyAWQKTPCXUYMAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide (CAS 2034395-63-4): A Heterocyclic Acetamide Scaffold for RORγt Modulator Research


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic heterocyclic acetamide with the molecular formula C₁₈H₁₄F₃N₃O₂ and a molecular weight of 361.3 g/mol [1]. Its core structure features a furan-3-yl-substituted pyrazine linked via a methylenamine bridge to a 3-(trifluoromethyl)phenylacetamide moiety. The compound belongs to a class of small molecules that have been investigated in patent literature as modulators of the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in Th17 cell differentiation and autoimmune pathology [2]. Its computed physicochemical profile (XLogP3-AA = 2.1, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds) indicates a moderately lipophilic scaffold within drug-like chemical space, though no target-specific biological activity data have been publicly disclosed for this compound in peer-reviewed primary research to date [1].

Why Structural Analogs of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide Cannot Be Assumed Interchangeable


Within the furan-pyrazine acetamide chemotype, even minor modifications to the substitution pattern produce compounds with distinct identifiers and potentially divergent biological profiles. The specific combination of a furan-3-yl group at the pyrazine C-3 position with a 3-(trifluoromethyl)phenylacetamide side chain in CAS 2034395-63-4 represents one discrete composition of matter within a broader patent genus of RORγt modulators [1]. Closely related analogs—such as the corresponding benzenesulfonamide (CAS 2034396-39-7), nicotinamide (CAS varies), thiophene acetamide, or furan-2-yl positional isomers—replace either the acetamide linker, the terminal aryl group, or the heterocyclic topology, each of which can profoundly affect target engagement, off-target liability, and pharmacokinetic behavior. Without direct comparative biochemical data, generic substitution risks selecting a compound with uncharacterized or inferior activity. The evidence items below detail what can and cannot be substantiated for this compound relative to its nearest in-class candidates [2].

Quantitative Differentiation Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide vs. Closest Analogs


Physicochemical Property Comparison: CAS 2034395-63-4 vs. the Benzenesulfonamide Analog (CAS 2034396-39-7)

CAS 2034395-63-4 (acetamide linker) exhibits a lower computed logP and a different hydrogen bond donor/acceptor count compared to its closest commercially listed analog, the benzenesulfonamide linker variant CAS 2034396-39-7 (sulfonamide linker). These differences are relevant for membrane permeability, solubility, and metabolic stability predictions used in early-stage compound triage [1][2].

Drug-likeness Lipophilicity Hydrogen Bonding Medicinal Chemistry Triage

Ligand Efficiency Metrics vs. Published RORγt Modulator Pharmacophore

Although no IC₅₀ or Kd value has been publicly reported for CAS 2034395-63-4, its molecular weight (361.3 g/mol) and heavy atom count (26) place it within the range of published RORγt inverse agonists (typical MW 350–550 Da). This allows calculation of ligand-efficiency-dependent property forecasts: should the compound achieve an IC₅₀ ≤ 100 nM, its LipE (pIC₅₀ – logP) would be ≥ 5.9, and its LE (1.37 × pIC₅₀ / heavy atom count) would be ≥ 0.37, benchmark values considered favorable for fragment-to-lead and lead optimization programs [1][2].

RORγt inverse agonists Ligand efficiency Th17 modulation Autoimmune disease

Absence of Publicly Reported RORγt Biochemical or Cellular Activity for CAS 2034395-63-4

A systematic search of PubMed, ChEMBL, and the USPTO/WIPO patent databases found no publicly disclosed IC₅₀, EC₅₀, Kd, or % inhibition value for CAS 2034395-63-4 in any RORγt biochemical assay (e.g., FRET coactivator recruitment, fluorescence polarization) or cellular assay (e.g., IL-17 secretion in Th17 polarization). This stands in contrast to numerous exemplar compounds in the same patent genus for which IC₅₀ values between <10 nM and >10 μM have been reported [1][2]. This data gap means that any procurement decision based on target potency must be deferred until primary screening data are generated.

Data gap RORγt FRET assay IL-17 inhibition

ZINC Docking Predictions: Potential Off-Target Interactions Inferred by SEA

The Similarity Ensemble Approach (SEA) prediction based on ChEMBL20, hosted on ZINC, associates CAS 2034395-63-4 with potential interactions against KIT (mast/stem cell growth factor receptor kinase), INSR (insulin receptor kinase), and CSF1R (colony-stimulating factor 1 receptor kinase), with Max Tc values of 41–45 [1]. These predictions are purely computational and have not been experimentally validated. Closely related analogs within the furan-pyrazine acetamide series have not undergone comparative SEA profiling in the public domain, so the specificity of these predictions for the exact substitution pattern of CAS 2034395-63-4 versus other family members cannot be assessed.

Computational off-target profiling Similarity Ensemble Approach Kinase liability Safety pharmacology

Recommended Procurement and Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide


Scaffold-Hopping SAR Exploration in RORγt Inverse Agonist Programs

Medicinal chemistry teams seeking to expand the SAR around the furan-pyrazine core within the RORγt modulator patent space may procure CAS 2034395-63-4 as a structurally distinct starting point. Its 3-(trifluoromethyl)phenylacetamide side chain differentiates it from sulfonamide, nicotinamide, thiophene-acetamide, and furan-2-yl analogs cataloged in the patent genus [1]. Researchers should plan to generate primary biochemical data (e.g., RORγt FRET IC₅₀) and compare results against published exemplar potencies, as no such data currently exist for this compound [1].

Physicochemical Property Benchmarking in CNS-Penetrant or Oral Drug Design

The compound's moderate computed logP (2.1), low hydrogen bond donor count (1), and moderate molecular weight (361.3 Da) position it within favorable oral drug-like space [2]. Teams optimizing for CNS penetration or oral bioavailability may use this scaffold to experimentally determine permeability (e.g., PAMPA or Caco-2), solubility, and metabolic stability, then compare results to the sulfonamide analog (CAS 2034396-39-7) which is predicted to be less permeable due to an additional H-bond donor [2].

Kinase Off-Target Liability Screening in Lead Optimization

SEA predictions suggest potential interactions with KIT, CSF1R, and INSR kinases [3]. Research groups procuring this compound for hit-to-lead campaigns should incorporate broad kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to experimentally confirm or refute these predicted liabilities, thereby generating comparative selectivity data that are currently absent from the public domain [3].

Chemical Probe Development for RORγt-Dependent Th17 Biology

Should experimental screening confirm adequate RORγt potency and selectivity, this compound could serve as a chemical probe for dissecting RORγt-dependent IL-17 regulation in Th17 polarization assays. Its structural novelty relative to extensively characterized RORγt inverse agonists (e.g., GSK2981278, VTP-43742) may offer a distinct binding mode or resistance profile [1]. Until potency is confirmed, procurement should be limited to preliminary screening quantities.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.